molecular formula C22H14Br2Cl2N2 B10928712 3,5-bis(4-bromophenyl)-4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazole

3,5-bis(4-bromophenyl)-4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazole

Cat. No.: B10928712
M. Wt: 537.1 g/mol
InChI Key: KMLJIGYMOBYSLK-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes multiple halogenated phenyl groups and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the halogenation of phenyl rings followed by the formation of the pyrazole ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-bromophenyl)-4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Cyclization: The pyrazole ring can be further modified through cyclization reactions.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3,5-bis(4-bromophenyl)-4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated pyrazoles and phenyl derivatives, such as:

Uniqueness

What sets 3,5-bis(4-bromophenyl)-4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazole apart is its specific combination of halogenated phenyl groups and the pyrazole ring, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H14Br2Cl2N2

Molecular Weight

537.1 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-4-chloro-1-(3-chloro-4-methylphenyl)pyrazole

InChI

InChI=1S/C22H14Br2Cl2N2/c1-13-2-11-18(12-19(13)25)28-22(15-5-9-17(24)10-6-15)20(26)21(27-28)14-3-7-16(23)8-4-14/h2-12H,1H3

InChI Key

KMLJIGYMOBYSLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)Br)Cl)C4=CC=C(C=C4)Br)Cl

Origin of Product

United States

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